molecular formula C10H19Cl2N5O B6281390 N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride CAS No. 2253638-92-3

N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride

Cat. No.: B6281390
CAS No.: 2253638-92-3
M. Wt: 296.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride is a synthetic compound that features a piperidine ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Group: This step involves the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the triazole or piperidine rings.

Scientific Research Applications

N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
  • N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}formamide
  • N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Uniqueness

N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride is unique due to the presence of both the piperidine and triazole rings, which confer specific chemical and biological properties. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

2253638-92-3

Molecular Formula

C10H19Cl2N5O

Molecular Weight

296.2

Purity

75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.